

Lanatoside C Na⁺K⁺ ATPase inhibition mechanism

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Compound Focus: Lanatoside C

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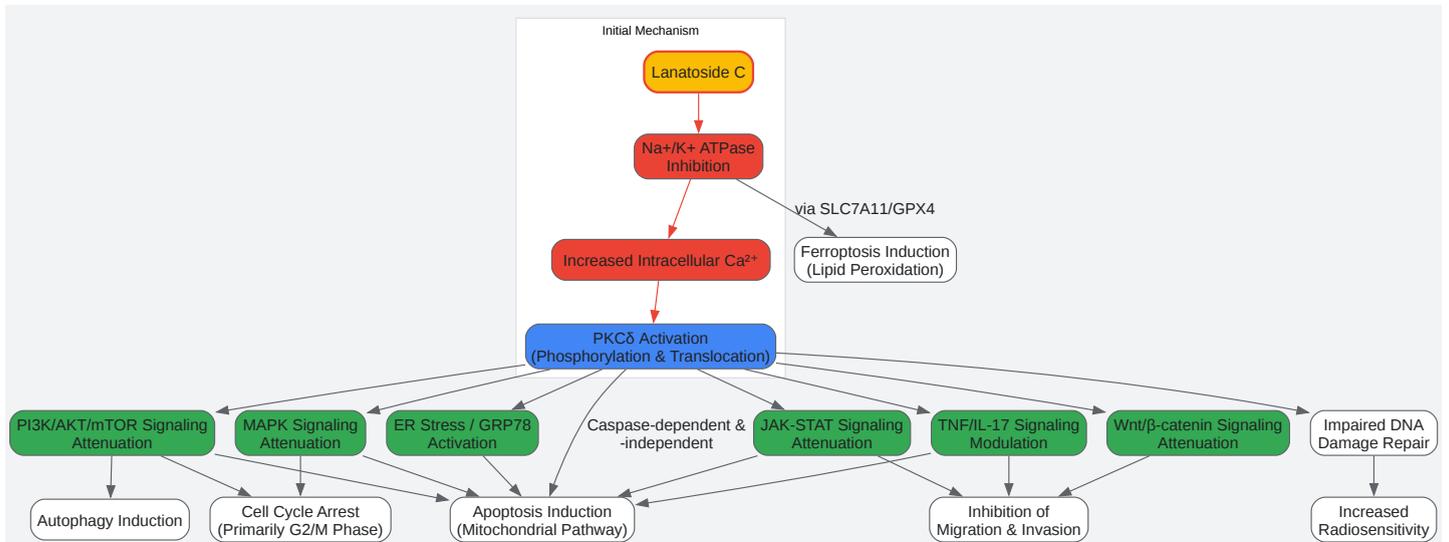
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Core Mechanism of Action

The primary target of **Lanatoside C** is the **Na⁺/K⁺-ATPase pump** on the cell membrane [1] [2]. This inhibition disrupts ionic balance, leading to an increase in intracellular calcium levels [2]. This initial disruption triggers multiple downstream pathways that result in various anti-cancer effects.

The following diagram maps the key signaling pathways regulated by **Lanatoside C** and their consequent cellular effects.



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Quantitative Anticancer Efficacy

Lanatoside C demonstrates potent anti-proliferative effects across various cancer types. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) from key preclinical studies.

Cancer Type	Cell Line	IC ₅₀ (nM)	Exposure Time	Key Findings	Citation
Prostate Cancer	PC-3	79.72 nM	48 hours	Induced G2/M arrest; modulated TNF/IL-17 signaling.	[3]
Prostate Cancer	DU145	96.62 nM	48 hours	Promoted apoptosis; inhibited migration and invasion.	[3]
Prostate Cancer	LNCAP	344.80 nM	48 hours	Higher IC ₅₀ suggests variable sensitivity.	[3]
Non-Small Cell Lung Cancer (NSCLC)	A549	~400 nM	24 hours	Induced ferroptosis; decreased SLC7A11 & GPX4 protein levels.	[4]
Hepatocellular Carcinoma (HCC)	Hep3B	GI ₅₀ : ~500 nM	48 hours	Induced apoptosis via PKC δ activation; inhibited AKT/mTOR.	[1]
Normal Prostate Cells	HPRF	~434 nM	48 hours	Higher IC ₅₀ in normal cells indicates a potential therapeutic window.	[3]

Key Experimental Protocols

To study the mechanisms of **Lanatoside C**, researchers employ standard *in vitro* and *in vivo* methodologies.

In Vitro Cell-Based Assays

- Cell Viability/Proliferation:** Measured using assays like **CCK-8** or **SRB**. Cells are seeded in 96-well plates, treated with a concentration gradient of **Lanatoside C** for 24-72 hours, and absorbance is read to calculate IC₅₀ values [3] [1].
- Apoptosis Detection:** Analyzed via **TUNEL assay** and by measuring **caspase activation (e.g., caspase-3)** using Western blotting. **Mitochondrial membrane potential (MMP)** is assessed using

dyes like Rhodamine 123 [1].

- **Cell Cycle Analysis:** Treated cells are fixed, stained with **Propidium Iodide (PI)**, and analyzed by **flow cytometry** to determine the distribution of cells in different cell cycle phases [3] [1].
- **Mechanism-Specific Assays:**
 - **Ferroptosis:** Confirmed by rescuing cell death with the inhibitor **Ferrostatin-1 (Fer-1)**. **Transmission Electron Microscopy (TEM)** is used to observe shrunken mitochondria, and Western blotting checks for downregulation of **SLC7A11 and GPX4** [4].
 - **Pathway Analysis:** **Western blotting** and **transcriptomic (RNA-seq) analysis** are used to identify changes in key proteins and genes within signaling pathways like PI3K/AKT, MAPK, and JAK-STAT [5] [3].

In Vivo Animal Models

- **Xenograft Tumor Models:** Immunodeficient mice (e.g., SCID mice) are subcutaneously injected with human cancer cells (e.g., Hep3B for HCC, A549 for NSCLC). Once tumors are established, **Lanatoside C** is administered intraperitoneally (e.g., **2.5 mg/kg** in a cremophor EL/DMSO vehicle) [1] [4].
- **Evaluation Parameters:** **Tumor volume** (measured with calipers) and **body weight** (to monitor toxicity) are tracked regularly. At the endpoint, tumors are excised for **histological analysis** (e.g., **Ki67 staining for proliferation, HE staining**) and **Western blotting** to confirm target modulation in the tumor tissue [4] [1].

Translational Potential and Combination Strategies

Research indicates that **Lanatoside C** has significant potential to be repurposed as an oncology therapeutic, both as a monotherapy and in combination with existing treatments.

- **Radiosensitization:** In colorectal cancer models, **Lanatoside C** impaired the DNA damage repair process by suppressing the recruitment of **53BP1** to damage sites, leading to sustained γ -H2AX foci and significantly enhancing tumor sensitivity to radiation [2].
- **Broad-Spectrum Activity:** The systematic review notes its efficacy across breast, lung, colorectal, prostate, liver, and hematological malignancies, modulating conserved and cancer-specific pathways [5].

The evidence for **Lanatoside C**'s anti-cancer effects is compelling. Its multi-mechanistic action, combined with its ability to sensitize tumors to radiation, positions it as a strong candidate for further translational research.

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